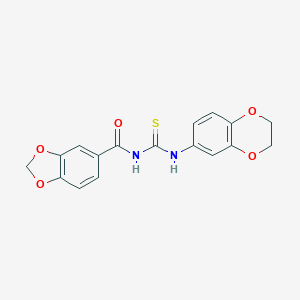![molecular formula C18H20ClN3O3S B278382 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278382.png)
2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific proteins involved in various cellular processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of specific proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis. Additionally, it has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. However, the exact biochemical and physiological effects of this compound may vary depending on the specific cellular processes and proteins that are targeted.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied and its mechanism of action is well-understood. Additionally, this compound has been shown to have potent activity against several proteins that are involved in various cellular processes. However, one limitation is that this compound may have off-target effects on other proteins that are not intended to be targeted. Therefore, careful experimentation and analysis are required to ensure the specificity of this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer and inflammatory disorders. Additionally, further research is needed to elucidate the specific cellular processes and proteins that are targeted by this compound. Furthermore, the development of more specific and potent inhibitors based on the structure of this compound may have significant therapeutic implications.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-(methylsulfonyl)-1-piperazine in the presence of a base. The resulting intermediate is then coupled with 4-aminophenylboronic acid in the presence of a palladium catalyst to obtain the final product. The synthesis of this compound has been reported in several literature sources.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several proteins that are involved in various cellular processes such as inflammation, angiogenesis, and cell proliferation. Therefore, it has been investigated as a potential treatment for cancer, inflammatory diseases, and other disorders.
Eigenschaften
Molekularformel |
C18H20ClN3O3S |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
2-chloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-12-10-21(11-13-22)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
ITYBWUQBPXAQRW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![2-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278310.png)
![4-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278311.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)






